molecular formula C13H17FO B13081881 4-Allyl-2-fluoro-1-isobutoxybenzene CAS No. 1443327-96-5

4-Allyl-2-fluoro-1-isobutoxybenzene

Cat. No.: B13081881
CAS No.: 1443327-96-5
M. Wt: 208.27 g/mol
InChI Key: AKNBBASQUNZXJW-UHFFFAOYSA-N
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Description

4-Allyl-2-fluoro-1-isobutoxybenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol It is characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-fluoro-1-isobutoxybenzene typically involves the fluorination of a suitable precursor. One common method is the use of Olah’s reagent, which is a mixture of pyridine and hydrogen fluoride . The reaction is carried out under anhydrous conditions at low temperatures to ensure the formation of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide services for the large-scale synthesis and supply of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Allyl-2-fluoro-1-isobutoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-2-fluoro-1-isobutoxybenzene involves its interaction with molecular targets through various pathways. The fluorine atom can influence the compound’s reactivity and stability, while the allyl group can participate in various chemical reactions. The isobutoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-1-fluoro-2-isobutoxybenzene: A similar compound with the fluorine atom in a different position.

    4-Allyl-2-fluoro-1-methoxybenzene: A compound with a methoxy group instead of an isobutoxy group.

    4-Allyl-2-chloro-1-isobutoxybenzene: A compound with a chlorine atom instead of a fluorine atom.

Uniqueness

4-Allyl-2-fluoro-1-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

CAS No.

1443327-96-5

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

2-fluoro-1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

AKNBBASQUNZXJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC=C)F

Origin of Product

United States

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